2,5-Thiazolylmethyl Diacarbonate

Description

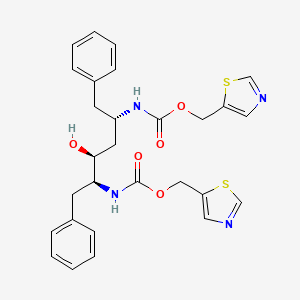

2,5-Thiazolylmethyl Diacarbonate is a bis-carbamate derivative characterized by two thiazol-5-ylmethyl groups linked via a dicarbamate moiety. Structurally, it is identified as bis(thiazol-5-ylmethyl) (2S,3S,5S,6S)-3-hydroxy-1,6-diphenylhexane-2,5-diyl dicarbamate . This compound frequently arises as a process-related impurity or degradation product in pharmaceutical syntheses, particularly in ritonavir analogs and related peptidomimetic drugs . Its presence is monitored via chromatographic methods (e.g., HPLC), with a relative retention time (RRT) of 0.24 and a maximum allowable limit of 1.37% in drug substances .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5S2/c33-26(25(12-21-9-5-2-6-10-21)32-28(35)37-17-24-15-30-19-39-24)13-22(11-20-7-3-1-4-8-20)31-27(34)36-16-23-14-29-18-38-23/h1-10,14-15,18-19,22,25-26,33H,11-13,16-17H2,(H,31,34)(H,32,35)/t22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDHFBSVILEOW-HRNNMHKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144142-33-6 | |

| Record name | A-81272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144142336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-81272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUU258Q35N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Thiazolylmethyl Diacarbonate involves multiple steps. One common method includes the reaction of thiazole with benzyl bromide in the presence of a base to form the thiazol-5-ylmethyl intermediate. This intermediate is then reacted with (1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-aminopentyl carbamate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial process include thiazole, benzyl bromide, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Thiazolylmethyl Diacarbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Thiazolylmethyl Diacarbonate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Thiazolylmethyl Diacarbonate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is differentiated from analogs by its bis-carbamate backbone. Key comparisons include:

- Mono-Carbamates: Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-amino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound c) lack the dual carbamate linkage, reducing steric hindrance and altering metabolic stability .

- Hydroperoxide Derivatives: Analogs such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound m) incorporate reactive hydroperoxy groups, increasing oxidative degradation susceptibility compared to the non-oxidized diacarbonate .

- Bis-Carbamates with Alternate Linkages : Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate (, compound w) features a carbonyl-azanediyl bridge instead of a direct dicarbamate bond, which may enhance hydrolytic resistance .

Chromatographic and Impurity Profiles

| Compound | RRT | Maximum Limit (%) | Key Structural Feature |

|---|---|---|---|

| 2,5-Thiazolylmethyl Diacarbonate | 0.24 | 1.37 | Bis-carbamate, no hydroperoxide |

| Hydroxypropyl Carbamate | 0.59 | 0.4 | Hydroxypropyl substitution |

| Hydantoin Amino Alcohol | 0.39 | 0.73 | Hydantoin ring |

| Ritonavir Hydroperoxide | 0.44 | 1.0 | Hydroperoxide group |

Data sourced from Pharmacopeial Forum PF 43(1)

The diacarbonate’s lower RRT (0.24) compared to hydroxypropyl carbamate (0.59) suggests reduced polarity, likely due to its symmetric bis-carbamate structure. Its higher allowable limit (1.37% vs. 0.4–1.0% for others) implies lower toxicity or greater synthetic inevitability .

Degradation and Stability

- Oxidative Stability : Unlike hydroperoxide-containing analogs (e.g., , compound j), 2,5-Thiazolylmethyl Diacarbonate lacks labile peroxide bonds, rendering it less prone to radical-mediated degradation .

- Hydrolytic Sensitivity : The bis-carbamate linkage is more stable than ureido or hydantoin moieties (e.g., , compound i), which are susceptible to hydrolysis under acidic conditions .

Regulatory and Analytical Considerations

While meloxicam-related thiazole impurities (e.g., 2-Amino-5-methyl-thiazole) are capped at 0.1% (), the diacarbonate’s 1.37% limit reflects its distinct risk profile and synthesis challenges .

Biological Activity

2,5-Thiazolylmethyl diacarbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

2,5-Thiazolylmethyl diacarbonate is characterized by the presence of a thiazole ring, which is known for its biological significance. The compound can be synthesized through various methods, often involving thiazole derivatives and carbonic acid derivatives in the presence of suitable catalysts.

Antimicrobial Activity

Research indicates that 2,5-thiazolylmethyl diacarbonate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to its antibacterial effects, 2,5-thiazolylmethyl diacarbonate has demonstrated antifungal activity. It has been tested against several fungal strains with varying degrees of success.

| Fungal Strain | MIC µg/mL |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Anticancer Activity

Preliminary studies have explored the anticancer potential of 2,5-thiazolylmethyl diacarbonate. The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest.

The biological activity of 2,5-thiazolylmethyl diacarbonate can be attributed to its interaction with specific biological targets. The thiazole ring facilitates binding with enzymes and receptors, potentially inhibiting their function. This interaction may lead to altered metabolic processes in microorganisms and cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various thiazole derivatives, including 2,5-thiazolylmethyl diacarbonate, highlighted its superior activity against Staphylococcus aureus compared to standard antibiotics.

- Fungal Resistance Research : In a comparative study on antifungal agents, 2,5-thiazolylmethyl diacarbonate was found to be effective against fluconazole-resistant strains of Candida albicans.

- Cancer Cell Line Analysis : Research involving human breast cancer cell lines demonstrated that treatment with 2,5-thiazolylmethyl diacarbonate resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.